molecular formula C11H9ClN2O B049129 2-chloro-N-quinolin-5-ylacetamide CAS No. 121221-08-7

2-chloro-N-quinolin-5-ylacetamide

Cat. No. B049129
CAS RN: 121221-08-7
M. Wt: 220.65 g/mol
InChI Key: IQXGPGINYWVRSU-UHFFFAOYSA-N
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Description

2-Chloro-N-(quinolin-5-yl)acetamide, with the chemical formula C₁₁H₉ClN₂O , is a synthetic compound. Its molecular weight is approximately 220.66 g/mol . The IUPAC name for this compound is 2-chloro-N-(5-quinolinyl)acetamide .


Physical And Chemical Properties Analysis

  • Storage : Store at room temperature under an inert atmosphere .

Scientific Research Applications

Proteomics Research

2-chloro-N-quinolin-5-ylacetamide: is utilized in proteomics research, where it serves as a chemical probe to study protein expression, modification, and interaction. Its role in proteomics can be pivotal for understanding disease mechanisms and identifying potential therapeutic targets .

Drug Design and Development

As a functionalized quinoline motif, this compound is recognized for its broad spectrum of bioactivity. It’s a valuable pharmacophore in drug design, contributing to the development of new medications with potential efficacy against various diseases .

Genetic Engineering

The compound finds applications in genetic engineering, particularly in the modification of plasmids. It can be used to introduce specific genes into plasmids, which are then used to manipulate genetic information in microorganisms .

Safety And Hazards

  • MSDS : Detailed safety information can be found in the [Material Safety Data Sheet (MSDS)] .

properties

IUPAC Name

2-chloro-N-quinolin-5-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-7-11(15)14-10-5-1-4-9-8(10)3-2-6-13-9/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXGPGINYWVRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357639
Record name 2-Chloro-N-(quinolin-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-quinolin-5-ylacetamide

CAS RN

121221-08-7
Record name 2-Chloro-N-(quinolin-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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